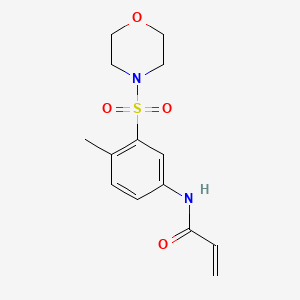
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide, also known as NSC 652287, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound belongs to the class of sulfonylphenylpropenamides, which are known for their ability to inhibit the growth of cancer cells.
作用机制
The exact mechanism of action of N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 is not fully understood. However, it is believed that this compound works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of a wide range of proteins, many of which are involved in cancer cell growth and survival. By inhibiting HSP90, N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting HSP90, this compound has been shown to inhibit the activity of a number of other proteins involved in cancer cell growth and survival, including AKT and JAK2. In addition, N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 has been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
实验室实验的优点和局限性
One advantage of N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 is that it has been extensively studied in vitro, and its mechanism of action is relatively well understood. In addition, this compound has been shown to be effective against a wide range of cancer cell lines, suggesting that it may have broad therapeutic potential. However, one limitation of N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 is that it has not yet been tested in vivo, and its efficacy and safety in animal models and humans is not yet known.
未来方向
There are a number of future directions for research on N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287. One area of interest is the development of more potent and selective inhibitors of HSP90, which may have improved efficacy and reduced toxicity compared to N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287. In addition, future studies could explore the use of N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 in combination with other cancer therapies, such as chemotherapy or radiation therapy, to improve treatment outcomes. Finally, future studies could focus on the development of biomarkers to predict which patients are most likely to respond to N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287, allowing for more personalized cancer treatment.
合成方法
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 can be synthesized using a multistep process that involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with morpholine, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then coupled with prop-2-enoyl chloride to form N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287.
科学研究应用
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that this compound is able to inhibit the growth of a variety of cancer cell lines, including breast, colon, and lung cancer cells. In addition, N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-3-14(17)15-12-5-4-11(2)13(10-12)21(18,19)16-6-8-20-9-7-16/h3-5,10H,1,6-9H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAGGWVQMWYXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=C)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

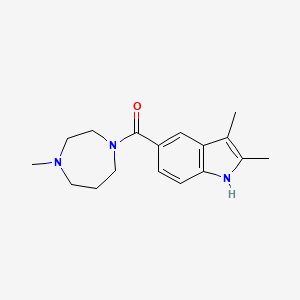
![Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)
![methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate](/img/structure/B7541590.png)
![N-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B7541612.png)


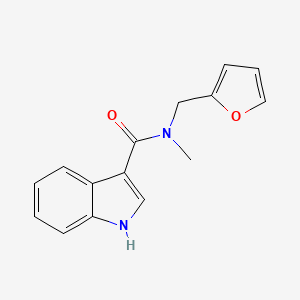

![N-[1-(furan-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B7541642.png)

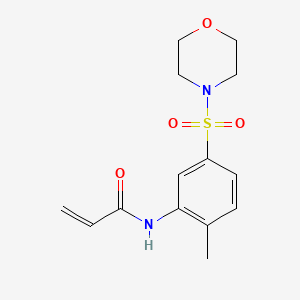
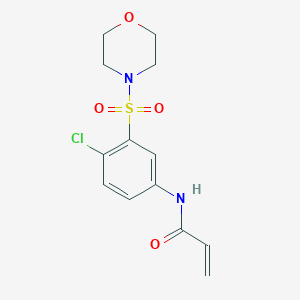
![Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate](/img/structure/B7541666.png)
![Methyl 2-[methyl(pyridine-2-carbonyl)amino]acetate](/img/structure/B7541679.png)